Cas no 96-53-7 (2-Mercaptothiazoline)

2-Mercaptothiazoline structure
2-Mercaptothiazoline structure
Product name:2-Mercaptothiazoline
CAS No:96-53-7
MF:C3H5NS2
Molecular Weight:119.20849776268
MDL:MFCD00126013
CID:34863
PubChem ID:2723699

2-Mercaptothiazoline 化学的及び物理的性質

名前と識別子

    • 2-Mercaptothiazoline
    • 2-Thiazolinethiol
    • Mercaptothiazoline
    • thiazolidine-2-thione
    • 2-Thiazoline-2-thiol
    • 2-Mercapto-2-thiazoline
    • 2-Thiazolidinethione
    • 2-mercapto-4,5-dihydro-1,3-thiazole
    • 2-mercapto-4,5-dihydro-thiazole
    • 2-mercapto-thiazoline
    • 2-Thiothiazolidone
    • 2-Thiothiazoline
    • 4,5-dihydro-1,3-thiazole-2-thiole
    • H4MT
    • Metabasal
    • sancelent2mt
    • Tetrahydrothiaz
    • Thyroidan
    • wr305
    • 1,3-Thiazolidine-2-thione
    • 4,5-dihydrothiazole-2-thiol
    • 2-Thiozolidinethione
    • 2-Thiazolidenethione
    • Sancelent 2MT
    • 4,5-Dihydro-2-mercaptothiazole
    • Tetrahydrothiazole-2-thione
    • 2(3H)-Thiazolethione, 4,5-dihydro-
    • Thiazoline-2-thiol
    • WR 305
    • 4,5-Dihydro-1,3-thiazole-2-thiol
    • 2-Mercapto-.DELTA.2-thiazoline
    • Dihydro-2-thiazolethiol
    • 1,3-Thiazolidin-2-thione
    • 2-Mercapto-4,5-dihydrothiazole
    • 2-Mercapto-Δ2-thiazoline
    • 5-Isothiazolidinethione
    • NSC 680
    • Δ2-Thiazoline-2-thiol
    • UPA7Y8938Q
    • 2(3H)-Thiazolethione,5-dihydro-
    • 25377-76-8
    • 2-mercapto-1,3-thiazoline
    • BBL027511
    • 4,5-dihydro-2-mercapto-thiazole
    • EN300-21459
    • E77124
    • A845606
    • 4,5-Dihydro-thiazole-2-thiol
    • DB-222217
    • 96-53-7
    • MFCD00126013
    • WLN: T5M CS BHJ BSH
    • AKOS000119225
    • AKOS003622202
    • 134469-06-0
    • .DELTA.2-THIAZOLINE-2-THIOL
    • SY353155
    • SCHEMBL34680
    • STL264201
    • 2-thiazolidine thione
    • 1,3-Thiazolidin-2-thione; 1,3-Thiazolidine-2-thione
    • UNII-UPA7Y8938Q
    • NSC680
    • AI3-00986
    • EINECS 246-918-7
    • THIAZOLIDINE,2-THIONE
    • Thiazolidin-2-thione
    • mercapto-thiazoline
    • CHEMBL2398099
    • 2-Thiazoline-2-thiol,2-Mercaptothiazoline
    • W-100141
    • CS-0008464
    • F0001-2300
    • M0065
    • 2-Thiazolethiol, dihydro-
    • 4,5-Dihydro-1,3-thiazole-2-thiol #
    • VS-08557
    • EINECS 202-512-1
    • 2-Thiazoline-2-thiol, 98%
    • USAF A-10211
    • AKOS025243618
    • Dihydrothiazole-2-thiol
    • NSC-680
    • NS00021409
    • InChI=1/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5
    • DTXSID3059133
    • MDL: MFCD00126013
    • インチ: 1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
    • InChIKey: WGJCBBASTRWVJL-UHFFFAOYSA-N
    • SMILES: S=C1NCCS1
    • BRN: 106332

計算された属性

  • Exact Mass: 118.986342g/mol
  • Surface Charge: 0
  • XLogP3: 0.9
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 2
  • 回転可能化学結合数: 0
  • Exact Mass: 118.986342g/mol
  • 単一同位体質量: 118.986342g/mol
  • Topological Polar Surface Area: 69.4Ų
  • Heavy Atom Count: 6
  • 複雑さ: 71.2
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • 互变异构体数量: 2

じっけんとくせい

  • Color/Form: 薄い茶色、白い固体、臭いがします。
  • 密度みつど: 1.235 (estimate)
  • ゆうかいてん: 104.0 to 107.0 deg-C
  • Boiling Point: 188.9°C at 760 mmHg
  • フラッシュポイント: 68.1ºC
  • Refractive Index: 1.4826 (estimate)
  • PH値: 6-7 (10g/l, H2O, 20℃)
  • すいようせい: お湯に溶ける
  • PSA: 69.42000
  • LogP: 0.93650
  • FEMA: 3291
  • Solubility: CH 2 Cl 2およびほとんどの極性有機溶媒に可溶性である。CH 2 Cl 2によく用いられる。

2-Mercaptothiazoline Security Information

  • Symbol: GHS06
  • Prompt:あぶない
  • Signal Word:Danger
  • 危害声明: H301
  • Warning Statement: P301+P310
  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: S24/25
  • RTECS号:XJ6122000
  • 危険物標識: Xn
  • 储存条件:Sealed in dry,Room Temperature(BD76285)
  • HazardClass:6.1
  • TSCA:Yes
  • Packing Group:III
  • Risk Phrases:R22
  • 包装グループ:III
  • 安全术语:6.1(b)

2-Mercaptothiazoline 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Mercaptothiazoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-24807-1.0g
4,5-dihydro-1,3-thiazole-2-thiol
96-53-7 95%
1.0g
$24.0 2023-02-14
Enamine
EN300-21459-0.05g
4,5-dihydro-1,3-thiazole-2-thiol
96-53-7 95%
0.05g
$19.0 2023-09-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M496A-25g
2-Mercaptothiazoline
96-53-7 98%
25g
¥91.0 2022-05-30
Enamine
EN300-21459-1.0g
4,5-dihydro-1,3-thiazole-2-thiol
96-53-7 95%
1.0g
$24.0 2023-07-10
Ambeed
A622122-25g
4,5-Dihydrothiazole-2-thiol
96-53-7 95%
25g
$11.0 2025-02-25
Life Chemicals
F0001-2300-2.5g
2-Mercaptothiazoline
96-53-7 95%+
2.5g
$40.0 2023-09-07
abcr
AB177955-100 g
2-Mercaptothiazoline, 97%; .
96-53-7 97%
100 g
€57.20 2023-07-20
Enamine
EN300-21459-10.0g
4,5-dihydro-1,3-thiazole-2-thiol
96-53-7 95%
10.0g
$27.0 2023-07-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010001-500g
2-Mercaptothiazoline
96-53-7 98%
500g
¥276 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010001-100g
2-Mercaptothiazoline
96-53-7 98%
100g
¥60 2024-07-19

2-Mercaptothiazoline 合成方法

Synthetic Circuit 1

Reaction Conditions
Reference
Studies on synthesis and antihypertensive activity of amlodipine derivatives
Xu, Yungen; Chen, Zhong; Yang, Youyao; Hua, Weiyi; Jiang, Zhenzhou, Zhongguo Yaoke Daxue Xuebao, 2001, 32(6), 412-417

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of chrysanthemic amide containing lidinone-ring
Zhang, Yin-quan; Lu, Ze-kai; Li, Guo-liang; Guo, Shi-heng; Chen, Bing-xu, Youji Huaxue, 2001, 21(5), 380-382

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  0 °C; 10 min, 0 °C; 0 °C → 250 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3.5 h, rt → 45 °C
Reference
Method for synthesizing Tebipenem intermediate
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide
Reference
Reaction of 2-thiazolidinethione with halohydrocarbon: synthesis of novel N-alkylated 2-thiazolidinethione and S-alkylated thiazoline derivatives
Liu, Yufa; Liu, Junwei; Liu, Xiuming, Heterocyclic Communications, 2010, 16(4-6), 275-278

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  rt → 40 °C; 1 h, 40 °C; 3 h, 40 °C
Reference
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors
Wang, Mu-Xuan; Qin, Hong-Wei; Liu, Chao ; Lv, Shen-Ming; Chen, Jia-Shu; et al, PLoS One, 2022, 17(5),

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  20 °C; 30 min, rt; 45 - 145 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C
Reference
A study of synthesis of 2-mercaptothiazoline
Xiao, Feng, Chongqing Shifan Daxue Xuebao, 2008, 25(4), 79-81

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  5 h, 80 °C
Reference
Synthesis of thiazolidine-thiones, imino-thiazolidines and oxazolidines via the base promoted cyclisation of epoxy-sulfonamides and heterocumulenes
Anitha, Mandala; Swamy, K. C. Kumara, Organic & Biomolecular Chemistry, 2018, 16(3), 402-413

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Two one-step methods for the synthesis of 2-thiazolidinethione
Zhang, Yinquan; Xu, Zhongyi; Liang, Wanwei; Xu, Yanhua; Chen, Jiangjun, Huaxue Shiji, 2000, 22(6),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, rt
Reference
Synthesis of 2-thiazolidinone
Weng, Jian-quan; Liu, Hui-jun; Tan, Cheng-xia; Shen, De-long, Zhejiang Gongye Daxue Xuebao, 2005, 33(1), 103-105

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Water
Reference
Mercapto amines. I. 2-Mercaptoethylamine and its N-substituted derivatives
Rachinskii, F. Yu.; Slavachevskaya, N. M.; Ioffe, D. V., Zhurnal Obshchei Khimii, 1958, 28, 2998-3004

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  16 h, 100 °C
Reference
Process for synthesis of Tebipenem Pivoxil side chain
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Amino alkanethiols from amino alcohols via aminoalkyl sulfates and thiazolidinethiones
Owen, Terence C., Journal of the Chemical Society [Section] C: Organic, 1967, (15), 1373-6

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Semicarbazide Solvents: Methanol ,  Dichloromethane
Reference
A mild and efficient cleavage of symmetrical disulfides using semicarbazide and thiosemicarbazide
Maiti, Samarendra N.; Singh, Maya P.; Spevak, Paul; Micetich, Ronald G.; Reddy, Andhe V. Narender, Journal of Chemical Research, 1988, (8), 256-7

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 3-butyl-1,2-dimethyl-, acetate (1:1) ;  6 h, 130 °C
Reference
BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thiones
Chen, Bihua; Elageed, Elnazeer H. M.; Zhang, Yongya; Gao, Guohua, Wuli Huaxue Xuebao, 2018, 34(8), 952-958

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; 3 h, 40 °C
Reference
Synthetic method and application of 3-benzyl-1,3-thiazole-2-thioketone
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  16 h, 100 °C; 100 °C → rt
Reference
A Versatile Synthesis of Various Substituted Taurines from Vicinal Amino Alcohols and Aziridines
Chen, Ning; Jia, Weiyi; Xu, Jiaxi, European Journal of Organic Chemistry, 2009, (33), 5841-5846

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Water ;  2 - 3 h, 120 °C
Reference
An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water
Liu, Xing; Liu, Min; Xu, Wan; Zeng, Meng-Tian; Zhu, Hui; et al, Green Chemistry, 2017, 19(23), 5591-5598

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 50 °C; 3.5 h, reflux; cooled
Reference
Synthesis of E-β-farnesene analogues containing five-membered azaheterocycles and their biological activity
Kang, Tie-Niu; Ling, Yun; Rui, Chang-Hui; Yang, Xin-Ling; Fan, Xian-Lin; et al, Youji Huaxue, 2008, 28(4), 617-621

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 40 - 50 °C
Reference
Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activities
Li, Hong-xin; Chen, Xiao-tao; Xu, Liang-zhong, Chemical Research in Chinese Universities, 2011, 27(3), 431-434

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 °C; 7 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A Convenient Synthesis of New Annelated Pyrimidines and Their Biological Importance
Wahab Khan, M.; Uddin, Mohammed Kabir; Ali, Morshed; Rahman, Mohammad S.; Rashid, Mohammad Abdur; et al, Journal of Heterocyclic Chemistry, 2014, 51,

2-Mercaptothiazoline Raw materials

2-Mercaptothiazoline Preparation Products

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